Melting Point Elevation of ~65 °C Relative to the para,meta-Positional Isomer (CAS 195371-89-2)
The para,para-substituted isomer (target compound, CAS 195371-90-5) exhibits an experimentally determined melting point of 206–207 °C, which is approximately 65 °C higher than that of the para,meta-substituted positional isomer N-[4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide (CAS 195371-89-2; mp 141–142 °C) . Both compounds share the identical molecular formula (C₁₅H₉F₆NO) and molecular weight (333.23 g/mol), making thermal behavior a critical differentiator where formula-based identity checks alone are insufficient. The elevated melting point of the para,para-isomer is consistent with more efficient crystal packing enabled by the symmetric disposition of both –CF₃ groups, as demonstrated in crystallographic studies of trifluoromethylated benzanilides showing that para-substitution promotes distinct N–H⋯O═C hydrogen-bonded chain motifs and complementary C–F⋯F–C close contacts that are absent in the meta-substituted congeners [1].
| Evidence Dimension | Melting point (experimental) |
|---|---|
| Target Compound Data | 206–207 °C (CAS 195371-90-5; para,para-isomer) |
| Comparator Or Baseline | 141–142 °C (CAS 195371-89-2; para,meta-isomer) |
| Quantified Difference | ΔTₘ = ~65 °C (target higher); ratio ~1.46× (in Kelvin) |
| Conditions | Experimental melting point determination as reported by commercial supplier abcr GmbH; compound purity specified at 97% for both isomers. |
Why This Matters
A 65 °C melting point difference between isomeric compounds sharing the same molecular formula provides a definitive, low-cost identity verification endpoint and directly informs solvent selection for recrystallization, drying conditions, and thermal stability thresholds during procurement qualification.
- [1] Panini, P.; Chopra, D. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm 2012, 14, 1972–1989. DOI: 10.1039/C2CE06254B. View Source
